molecular formula C21H26F2O5 B046164 6-alpha-Fluoro-isoflupredone CAS No. 806-29-1

6-alpha-Fluoro-isoflupredone

Cat. No. B046164
CAS RN: 806-29-1
M. Wt: 396.4 g/mol
InChI Key: ABUISBDTYAZRHY-RBKZJGKHSA-N
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Description

Fluorinated compounds, such as 6-alpha-Fluoro-isoflupredone, are of significant interest in various fields of chemistry and materials science due to their unique properties, such as high stability and bioactivity. The introduction of fluorine atoms into organic compounds often results in enhanced chemical, thermal, and biological properties.

Synthesis Analysis

The synthesis of fluorinated compounds can involve direct fluorination, electrophilic substitution, or nucleophilic substitution. For example, Facchetti et al. (2004) describe the synthesis and solid-state structures of oligothiophenes substituted with fluorocarbon chains, demonstrating the impact of fluorination on molecular and solid-state properties (Facchetti et al., 2004).

Molecular Structure Analysis

The introduction of fluorine atoms into organic molecules can significantly affect their molecular geometry and electronic structure. For instance, Lee et al. (2006) investigated the effect of fluorination on the structure and stability of a model protein, finding that fluorinated residues can increase stability and influence the protein's conformation (Lee et al., 2006).

Chemical Reactions and Properties

Fluorinated compounds participate in a variety of chemical reactions, displaying unique reactivities due to the electronegativity and small size of the fluorine atom. For instance, Vela et al. (2005) reported the synthesis of molecular iron(II) fluorides and explored their reactivity, demonstrating the potential for catalytic applications, including C-F bond activation (Vela et al., 2005).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, boiling point, and melting point, are significantly influenced by the presence of fluorine atoms. The strong interactions between fluorocarbon chains in the solid state, as discussed by Facchetti et al. (2004), can lead to phase separation at the unit cell level, affecting the compound's physical properties (Facchetti et al., 2004).

Chemical Properties Analysis

Fluorinated compounds exhibit unique chemical properties, including increased acidity of C-H bonds adjacent to fluorine atoms and enhanced stability of C-F bonds. These properties make fluorinated compounds valuable in various chemical reactions and applications, as demonstrated by the reactivity studies of molecular iron(II) fluorides by Vela et al. (2005) (Vela et al., 2005).

Scientific Research Applications

Fluorinated Compounds: Synthesis and Applications

Research has delved into the synthesis and characterization of various fluorinated compounds, highlighting their pivotal role in industrial applications due to their exceptional chemical and physical properties. For instance, polytetrafluoroethylene (PTFE) synthesis demonstrates the vast industrial and consumer product applications due to its chemical inertness, thermal stability, and low friction characteristics (Puts, Crouse, & Améduri, 2019). Similarly, the synthesis methodologies for fluorine incorporation into agrochemicals indicate the significance of fluorine in enhancing the efficacy and stability of these products (Wang, Song, & Wang, 2021).

Environmental and Health Safety of Fluorinated Alternatives

Concerns over the persistence, bioaccumulation, and potential toxicity of per- and polyfluoroalkyl substances (PFASs) have driven research into safer fluorinated alternatives. Studies suggest that while alternatives to traditional PFASs are being developed and used, comprehensive toxicological assessments are required to ensure their long-term environmental and health safety (Wang et al., 2019). The environmental behavior and impacts of these compounds, including their distribution in various media and potential risks to human health, remain areas of active investigation.

Biomedical and Biotechnological Applications

Fluorinated compounds find significant applications in biomedical and biotechnological fields due to their unique properties. For example, fluorine-containing liquid crystals show promising applications in sensors, photonic devices, and liquid crystal display technologies due to their modified melting points, optical anisotropy, and other physical properties enhanced by fluorination (Hird, 2007).

Safety And Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, do not induce vomiting and seek immediate medical attention .

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUISBDTYAZRHY-RBKZJGKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160438
Record name (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
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Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-alpha-Fluoro-isoflupredone

CAS RN

806-29-1
Record name (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
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Record name (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
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Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione
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